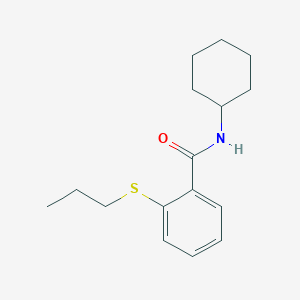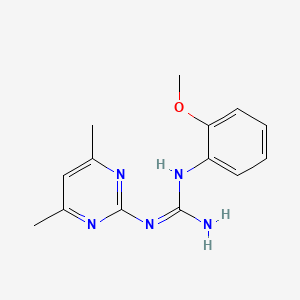
N-cyclohexyl-2-(propylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(propylsulfanyl)benzamide is an organic compound with the molecular formula C16H23NOS It is characterized by a benzamide core structure with a cyclohexyl group attached to the nitrogen atom and a propylsulfanyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(propylsulfanyl)benzamide typically involves the following steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core by reacting benzoyl chloride with cyclohexylamine under basic conditions. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
-
Introduction of the Propylsulfanyl Group: : The next step involves the introduction of the propylsulfanyl group. This can be achieved by reacting the benzamide intermediate with propylthiol in the presence of a suitable catalyst, such as a transition metal catalyst like palladium or nickel. The reaction is typically carried out under mild conditions to avoid degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-cyclohexyl-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or borane.
-
Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzamides, halobenzamides
科学的研究の応用
N-cyclohexyl-2-(propylsulfanyl)benzamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
-
Biology: : The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
-
Medicine: : this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
-
Industry: : The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of N-cyclohexyl-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The propylsulfanyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the benzamide core can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
N-cyclohexyl-2-(propylsulfanyl)benzamide can be compared with other similar compounds, such as:
-
N-cyclohexyl-2-(methylsulfanyl)benzamide: : This compound has a methylsulfanyl group instead of a propylsulfanyl group. The difference in the alkyl chain length can affect its chemical properties and biological activity.
-
N-cyclohexyl-2-(ethylsulfanyl)benzamide: : Similar to the above compound, but with an ethylsulfanyl group. The intermediate chain length can lead to different reactivity and interactions.
-
N-cyclohexyl-2-(butylsulfanyl)benzamide: : This compound has a longer butylsulfanyl group, which can influence its solubility and binding affinity to biological targets.
The uniqueness of this compound lies in its specific combination of the cyclohexyl group, benzamide core, and propylsulfanyl group, which together confer distinct chemical and biological properties.
特性
IUPAC Name |
N-cyclohexyl-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHJPHWCQZZKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-5-(1,4-oxazepan-4-ylmethyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5377575.png)
![1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B5377576.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5377580.png)

![(2E)-1-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B5377598.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B5377600.png)
![(4E)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B5377614.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide](/img/structure/B5377619.png)
![5-[(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B5377622.png)
![1'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377640.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(5-methylfuran-2-yl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5377649.png)
![4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5377664.png)
![1-butyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377676.png)

